
3,6-Pyridazinediamine, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Pyridazinediamine, monohydrochloride: is an organic compound with the chemical formula C4H6N4·HCl. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. This compound is known for its crystalline solid form and solubility in water and some organic solvents. It has various applications in organic synthesis, medicinal chemistry, and chemical biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Pyridazinediamine, monohydrochloride typically involves the reaction of 2,3-dichloropyridazine with aminopropionic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by amino groups. The product is then purified and crystallized to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Pyridazinediamine, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various pyridazine derivatives with different functional groups, which can be used in further chemical synthesis and applications .
Applications De Recherche Scientifique
Chemistry: 3,6-Pyridazinediamine, monohydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the construction of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the interactions of pyridazine derivatives with biological molecules. It is also used in the development of biochemical assays and diagnostic tools .
Medicine: It has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and agrochemicals. Its versatility makes it a valuable compound in various industrial processes .
Mécanisme D'action
The mechanism of action of 3,6-Pyridazinediamine, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
- 3,6-Diaminopyridazine
- 3,6-Pyridazinedione
- 2,4-Diaminopyrimidine
Comparison: 3,6-Pyridazinediamine, monohydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group. This gives it distinct chemical and physical properties compared to similar compounds. For example, 3,6-Diaminopyridazine lacks the hydrochloride group, which affects its solubility and reactivity. Similarly, 3,6-Pyridazinedione has different functional groups, leading to different chemical behavior and applications .
Propriétés
IUPAC Name |
pyridazine-3,6-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4.ClH/c5-3-1-2-4(6)8-7-3;/h1-2H,(H2,5,7)(H2,6,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKYTYGGLDQTKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
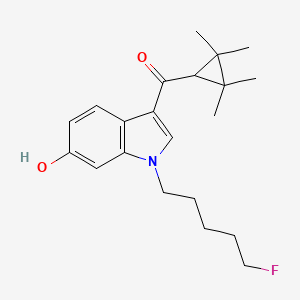
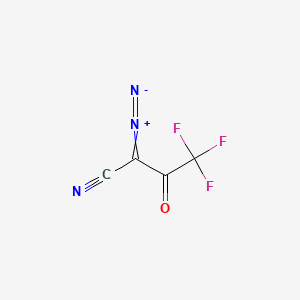
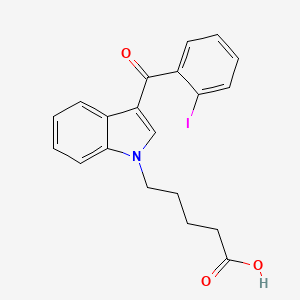
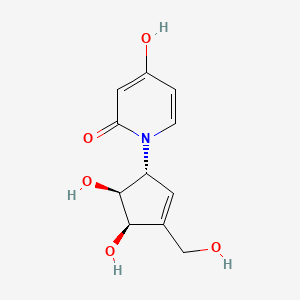

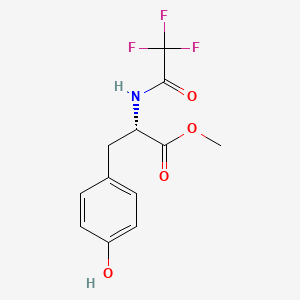
![[(E)-N-(benzenesulfonamido)-C-phenylcarbonimidoyl] acetate](/img/structure/B592975.png)
![1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine](/img/structure/B592976.png)
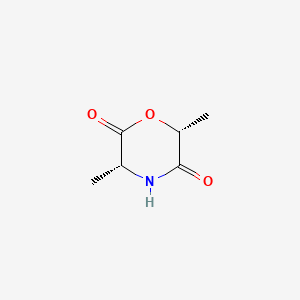
![Disodium;[5-chloro-2-(5-chloro-4,7-dimethyl-3-sulfonatooxy-1-benzothiophen-2-yl)-4,7-dimethyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592983.png)
![Methyl 1-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B592984.png)
